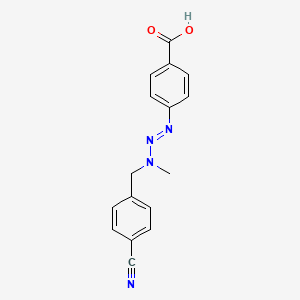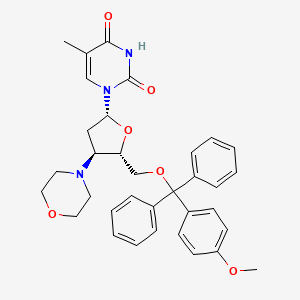
Tert-butyl propyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-Butyl propyl sulfide, also known as tert-butyl propyl sulfide, is an organic compound with the molecular formula C7H16S. It is a sulfide, which means it contains a sulfur atom bonded to two carbon atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
t-Butyl propyl sulfide can be synthesized through the reaction of tert-butyl chloride with propyl mercaptan in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom in propyl mercaptan attacks the carbon atom in tert-butyl chloride, displacing the chloride ion.
Industrial Production Methods
In industrial settings, t-Butyl propyl sulfide can be produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common bases used in the reaction include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent such as ethanol or methanol.
Analyse Chemischer Reaktionen
Types of Reactions
t-Butyl propyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
t-Butyl propyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of lubricants, antioxidants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which t-Butyl propyl sulfide exerts its effects depends on the specific reaction or application. In general, the sulfur atom in the compound can act as a nucleophile, attacking electrophilic centers in other molecules. This nucleophilic behavior is central to its reactivity and applications in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl propyl sulfide
- Ethyl propyl sulfide
- Isopropyl propyl sulfide
Uniqueness
t-Butyl propyl sulfide is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity. This steric effect can make t-Butyl propyl sulfide less reactive in certain nucleophilic substitution reactions compared to its less bulky analogs.
Eigenschaften
CAS-Nummer |
926-40-9 |
|---|---|
Molekularformel |
C7H16S |
Molekulargewicht |
132.27 g/mol |
IUPAC-Name |
2-methyl-2-propylsulfanylpropane |
InChI |
InChI=1S/C7H16S/c1-5-6-8-7(2,3)4/h5-6H2,1-4H3 |
InChI-Schlüssel |
MTVMGLPBDYLGDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


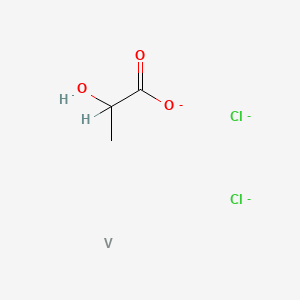


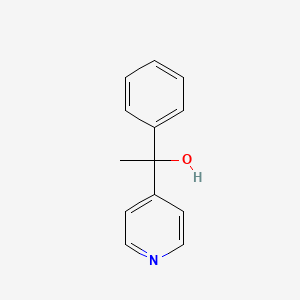

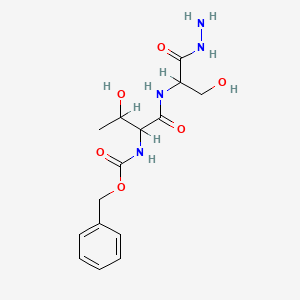
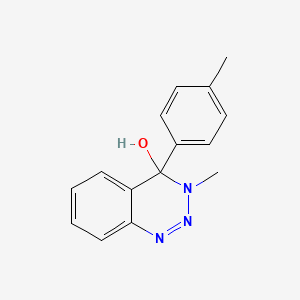
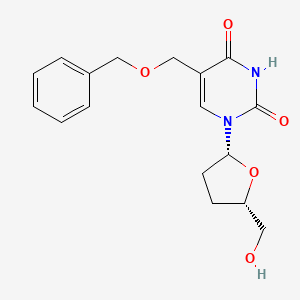
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)

